molecular formula C10H10N2O3 B4949695 N-allyl-3-nitrobenzamide

N-allyl-3-nitrobenzamide

Cat. No.: B4949695
M. Wt: 206.20 g/mol
InChI Key: UVHPFKJMRJSXSX-UHFFFAOYSA-N
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Description

N-allyl-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allyl group attached to the nitrogen atom and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-3-nitrobenzamide typically involves the condensation of 3-nitrobenzoic acid with allylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a Lewis acid catalyst, such as zirconium tetrachloride, under ultrasonic irradiation . This method is advantageous due to its high yield, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions: N-allyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The allyl group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Oxidation: m-chloroperbenzoic acid, potassium permanganate.

Major Products Formed:

    Reduction: 3-amino-N-allylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Epoxides or aldehydes derived from the allyl group.

Scientific Research Applications

Chemistry: N-allyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a potential drug candidate for various diseases.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the polymer, pharmaceutical, and agrochemical industries.

Mechanism of Action

The mechanism of action of N-allyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • N-methyl-3-nitrobenzamide
  • N-ethyl-3-nitrobenzamide
  • N-propyl-3-nitrobenzamide

Comparison: N-allyl-3-nitrobenzamide is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, or propyl analogs. The allyl group can participate in additional chemical reactions, such as allylic substitution and oxidation, which are not possible with the simpler alkyl groups. This makes this compound a versatile compound with broader applications in synthetic chemistry and potential biological activity.

Properties

IUPAC Name

3-nitro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-6-11-10(13)8-4-3-5-9(7-8)12(14)15/h2-5,7H,1,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHPFKJMRJSXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Step 1′ A 2-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a 24/40 adapter fitted with a thermometer, an argon inlet adapter, and a 250-mL pressure-equalizing addition funnel fitted with a glass stopper was purged with argon. The flask was charged with 3-nitrobenzoyl chloride (J) 112.0 g (0.6035 mol) and 850 mL of dichloromethane, and then cooled with an ice-water bath. The addition funnel was charged with triethylamine 93.0 mL (0.667 mol) and allylamine (K) 50.0 mL (0.666 mol), and this solution was then added dropwise to the reaction mixture over ca. 2.5 h while the reaction temperature was maintained at 0-4° C. The addition funnel was then rinsed with two 5-mL portions of dichloromethane. The resulting turbid pale orange-pink reaction mixture was allowed to slowly warm to and stir at room temperature. After 16.5 h, 600 mL of 1N HCL was added to the turbid bright yellow solution over 30 sec and the biphasic mixture was transferred to a separatory funnel. The reaction flask was rinsed with three 100-mL portions of 1:1 CH2Cl2: 1N HCl and the organic phase was separated and washed with 500 mL of saturated sodium chloride solution, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford 122 g (98% crude yield) of a pale yellow solid. The crude product was recrystallized from 450 mL of toluene to afford 113 g (91 % yield) of N-allyl-3-nitrobenzamide (L) as a powdery pale yellow solid.
[Compound]
Name
2-L
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112 g
Type
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850 mL
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93 mL
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50 mL
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Synthesis routes and methods II

Procedure details

Step 1′ A 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet adapter, and a 500-mL pressure-equalizing addition finnel fitted with a glass stopper was purged with nitrogen. The flask was charged with allylamine (K) 33.9 g (0.593 mol), 50 mL of ethyl acetate, triethylaamine 60.0 g (0.593 mol), and then cooled with an ice-water bath. The addition funnel was charged with 3-nitro-benzoyl chloride (J) 100.0 g (0.539 mol) and 230 mL ethyl acetate, and this solution was then added dropwise to the reaction mixture over 1 h while the reaction mixture was maintained at 0° C. The reaction mixture was stirred at 0° C. for 3 h and then filtered. The filtrate was transferred to a separatory finnel and washed with 150 mL of a 10% (by volume) HCl aqueous solution, 100 mL of saturated sodium chloride solution, dried over magnesium sulfate, and the solvent volume was reduced to one-third the original volume under reduced pressure. The clear solution was cooled to 0° C. overnight. The resulting yellow solid was collected by filtration and dried in a vacuum oven at 50° C. for 6 h to afford 89.4 g (80% yield) of N-allyl-3-nitrobenzamide (L) as a yellow solid.
[Compound]
Name
3-L
Quantity
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50 mL
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230 mL
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Reaction Step Three

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